2-(4-Fluorophenyl)oxirane

Catalog No.
S799717
CAS No.
18511-62-1
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)oxirane

CAS Number

18511-62-1

Product Name

2-(4-Fluorophenyl)oxirane

IUPAC Name

2-(4-fluorophenyl)oxirane

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2

InChI Key

ICVNPQMUUHPPOK-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)F

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F

Synthesis and Characterization:

2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a small organic molecule with the chemical formula C₈H₇FO. It can be synthesized through various methods, including the epoxidation of 4-fluorostyrene using peracetic acid or other oxidizing agents [, ]. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].

Reactivity and Potential Applications:

As an epoxide, 2-(4-fluorophenyl)oxirane exhibits characteristic reactivity towards nucleophiles, readily undergoing ring-opening reactions to form various substituted derivatives. This property makes it a potentially useful intermediate in the synthesis of more complex molecules with diverse functionalities.

Studies have explored its potential applications in several research areas, including:

  • Polymer Chemistry: The incorporation of 2-(4-fluorophenyl)oxirane into polymer structures can introduce desirable properties such as improved thermal stability and flame retardancy [].
  • Medicinal Chemistry: The molecule's reactivity and potential biological activity have been investigated in the context of drug discovery, although further research is needed to fully understand its therapeutic potential [].
  • Material Science: The unique properties of 2-(4-fluorophenyl)oxirane-based materials are being explored for potential applications in areas such as photoresists and electronic devices [].

2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a fluorinated organic compound with the molecular formula C8H7FOC_8H_7FO and a molecular weight of approximately 138.14 g/mol. This compound features an epoxide functional group, which is characterized by a three-membered cyclic ether structure. The presence of a fluorine atom on the phenyl ring enhances its reactivity and biological activity, making it a subject of interest in various fields of research.

  • Toxicity: 2-(4-Fluorophenyl)oxirane is classified as acutely toxic upon dermal contact. It can also cause skin sensitization.
  • Flammability: No specific data available, but organic compounds with similar structures can be flammable.
  • Reactivity: The epoxide ring's inherent reactivity poses a risk, as it can react exothermically (with heat release) with various chemicals.
Due to its epoxide structure. Key reactions include:

  • Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives when reacted with nucleophiles such as amines or thiols.
  • Asymmetric Azidohydroxylation: This reaction allows for the introduction of azide and hydroxyl groups into the compound, which can be mediated by specific enzymes or catalysts, enhancing its utility in organic synthesis .
  • Oxidative Transformations: The compound can be oxidized under acidic conditions, which is important for understanding its stability and reactivity in various environments.

The biological activity of 2-(4-fluorophenyl)oxirane has been explored in various studies. It exhibits significant toxicity, particularly through dermal contact, where it is classified as fatal upon exposure . Additionally, it has been noted for its potential as a chiral resolution reagent, enabling the identification and quantification of diastereomeric products in pharmaceutical applications.

Several methods exist for synthesizing 2-(4-fluorophenyl)oxirane:

  • From 4-Fluorobenzaldehyde: This method involves the reaction of 4-fluorobenzaldehyde with an appropriate epoxidizing agent under basic conditions.
  • Using 2,4-Difluorobenzophenone: A more complex synthesis involves the use of 2,4-difluorobenzophenone and trimethylsulphonium hydrogen sulfate under controlled temperature conditions (around 45°C), yielding high purity.
  • Enzymatic Methods: Recent studies have explored using styrene monooxygenases for the enzymatic epoxidation of styrene derivatives to produce enantioenriched forms of this compound .

2-(4-Fluorophenyl)oxirane has several applications across different fields:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing various pharmaceuticals due to its unique reactivity.
  • Material Science: Its fluorinated nature makes it suitable for developing specialized polymers with enhanced properties.
  • Chiral Resolution: The compound is utilized in chiral amine analysis, aiding in the separation and identification of enantiomers in complex mixtures.

Research has focused on the interactions of 2-(4-fluorophenyl)oxirane with biological systems. Studies indicate that it can react with nucleophiles, leading to various biological effects. Its high reactivity raises concerns regarding its potential toxicity and environmental impact, necessitating careful handling and disposal practices .

Several compounds share structural similarities with 2-(4-fluorophenyl)oxirane. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(3-Fluorophenyl)oxiraneC8H7FODifferent fluorine substitution position
2-(2-Fluorophenyl)oxiraneC8H7FOSimilar structure but different regioisomer
Styrene OxideC8H8OLacks fluorine; serves as a base comparison

Uniqueness: The presence of fluorine at the para position on the phenyl ring significantly alters its chemical reactivity compared to non-fluorinated analogs. This feature enhances its utility in asymmetric synthesis and biological applications.

Traditional Synthetic Routes

The classical approaches to synthesizing 2-(4-fluorophenyl)oxirane involve several established methodologies that have been refined over decades of research. These traditional routes typically utilize stoichiometric oxidants and specific reaction conditions to achieve the desired epoxidation.

One common approach involves the epoxidation of 4-fluorostyrene using oxidizing agents. This method requires an alkene precursor (4-fluorostyrene), a suitable base, and an oxidizing agent to facilitate oxygen transfer to the carbon-carbon double bond. The reaction proceeds through a concerted mechanism where the oxygen is delivered to the alkene in a stereospecific manner, resulting in retention of the alkene geometry in the epoxide product.

A more specialized synthetic route employs the Corey-Chaykovsky reaction, which has been adapted for the preparation of various epoxides including 2-(4-fluorophenyl)oxirane. According to patent CN102491959B, this process involves converting dimethyl sulfoxide (DMSO) and dimethyl sulfate to a DMSO-Me₂SO₄ sulfonium salt, which subsequently reacts with carbonyl compounds under basic conditions. The detailed procedure includes:

  • Heating DMSO (0.30 mol) with dimethyl sulfate (0.30 mol) to 70-80°C for 3-4 hours
  • Cooling to room temperature and adding an appropriate solvent (120 mL methylene dichloride)
  • Adding the carbonyl compound, a catalyst (e.g., 1.0g tetrabutylammonium chloride), and a base (e.g., 37.3g potassium hydroxide)
  • Stirring at room temperature for 1 hour, then heating under reflux for 4+ hours
  • Adding water for layer separation, extracting, washing, and drying to obtain the final product

This process has been reported to yield pale yellow oily liquid with product content of 97.3% and a yield of 96.0%.

For chalcone-based routes to epoxides, research has demonstrated that reaction time significantly impacts yield. When water is used as a solvent, a reaction time of twenty hours was found to produce optimal epoxide formation. Shorter times (less than four hours) resulted in insufficient conversion, while extended periods (beyond forty-eight hours) led to degradation through subsequent reactions of the epoxide product.

Table 1: Effect of Reaction Time on Epoxide Formation in Water

Reaction TimeObservation
< 4 hoursVirtually no epoxide formation
20 hoursOptimal epoxide yield
> 48 hoursDecreased yield due to secondary reactions

Catalytic Synthesis Approaches

Catalytic approaches to synthesizing 2-(4-fluorophenyl)oxirane represent significant advancements in epoxidation chemistry, offering enhanced efficiency, selectivity, and environmental benefits compared to traditional methods.

One notable catalytic system employs 2,2,2-trifluoroacetophenone as an organocatalyst for epoxidation of alkenes using hydrogen peroxide (H₂O₂) as the green oxidant. This method represents an environmentally friendly approach that achieves high yields with low catalyst loadings (2-5 mol%). The reaction mechanism involves several key steps:

  • Hydration of the perfluoroalkyl ketone in the presence of water
  • Formation of peroxycarboximidic acid from acetonitrile and H₂O₂
  • Oxidation of the hydrate form by H₂O₂ and peroxycarboximidic acid to form a perhydrate
  • Generation of an active oxidant species (possibly a dioxirane intermediate)
  • Oxygen transfer to the alkene substrate forming the epoxide product

This catalytic cycle operates efficiently under mild conditions and represents a significant improvement over previous methods, requiring just 1 hour to achieve excellent yields with various mono-, di-, and trisubstituted olefins.

Iron-based catalysts have also demonstrated effectiveness in the epoxidation of fluorophenyl systems. Research by Jiang et al. (2025) revealed that high-valent iron-oxo species can catalyze the oxidation of fluorophenyl compounds to either carbonyls or epoxides, with the reaction pathway determined by the electronic effects of fluorine substitution. The study found that:

  • Fluorine substitution on the aromatic ring creates positively charged carbon atoms
  • This electronic effect leads to different catalytic mechanisms compared to non-fluorinated systems
  • While cationic intermediates formed via double-electron transfer favor carbonyl formation, radical intermediates formed via single-electron transfer preferentially yield epoxides

More recently, sulfate-modified iron oxide catalysts have shown promising results for styrene epoxidation using hydrogen peroxide. This system, enhanced by tetrabutylammonium, demonstrated a more than 10-fold increase in styrene oxide yield compared to unmodified iron oxide. Mechanistic studies identified singlet oxygen (¹O₂) as a key reactive intermediate, with sulfur (primarily as chelated bidentate SO₄²⁻) working synergistically with coordinatively unsaturated iron atoms to facilitate oxygen atom transfer to the substrate.

Table 2: Comparison of Catalytic Systems for Epoxidation

Catalyst SystemOxidantKey FeaturesYield/Selectivity
2,2,2-TrifluoroacetophenoneH₂O₂Low catalyst loading (2-5 mol%), 1h reaction timeExcellent yields for various olefins
Iron-oxo complexesVariousMechanism dependent on fluorine substitutionPathway-selective for epoxides or carbonyls
Sulfate-modified iron oxideH₂O₂CO₂-activated, solvent-free>10× yield improvement over unmodified catalyst
Polyoxometalate/quaternary ammoniumH₂O₂Phase transfer catalysis52% conversion, 93% selectivity
Tungsten-based polyoxometalatesH₂O₂Solvent-free, rapid reaction (15 min)~95% H₂O₂ conversion, 100% selectivity

Phase transfer catalysts (PTCs) combining polyoxometalates with quaternary ammonium cations have also been effective for styrene epoxidation. Among various quaternary ammonium cations tested, methyltrioctylammonium (MTOA⁺) incorporated with polyoxometalate anions ((MTOA)₃PW₄O₂₄) exhibited superior catalytic performance, achieving 52% styrene conversion with 93% selectivity to styrene oxide. However, these catalysts can be deactivated under certain conditions, particularly when excess H₂O₂ triggers ring-opening polymerization of the epoxide product.

Microwave-Assisted Synthesis

Microwave-assisted synthetic approaches represent a modern, energy-efficient methodology for preparing 2-(4-fluorophenyl)oxirane. This technique leverages microwave irradiation to accelerate reaction rates, often resulting in shorter reaction times and improved yields compared to conventional heating methods.

A significant advancement in this area involves the microwave-assisted epoxidation of styrene derivatives using molecular oxygen (O₂) as an oxidant over sulfated Co–Y-doped ZrO₂ solid catalysts. Research has demonstrated that microwave irradiation at 400 W can achieve comparable styrene conversion and styrene oxide selectivity to conventional thermal heating, but in substantially reduced time. This approach offers several advantages:

  • Significantly decreased reaction times
  • Reduced energy consumption
  • Potential for higher selectivity due to minimized side reactions
  • Improved process efficiency and atom economy

The mechanism of microwave-assisted epoxidation differs from conventional heating primarily in the mode of energy transfer. While conventional heating relies on conductive heat transfer from the vessel surface to the reaction mixture, microwave irradiation directly excites the molecules through dipole rotation and ionic conduction. This leads to more uniform heating and can selectively activate specific reaction components, potentially altering reaction pathways and improving selectivity.

Table 3: Comparison of Microwave vs. Conventional Heating for Epoxidation

ParameterMicrowave Irradiation (400 W)Conventional Thermal Heating
Reaction TimeSignificantly reducedLonger
Energy EfficiencyHigherLower
Temperature UniformityMore uniformLess uniform, with gradients
SelectivityPotentially improvedStandard
Scale-up ChallengesMore complexWell-established

The application of microwave technology to the synthesis of 2-(4-fluorophenyl)oxirane offers particular advantages for laboratory-scale production and process development, where rapid optimization of reaction conditions is crucial. However, challenges remain in scaling this technology to industrial production levels, primarily related to penetration depth limitations of microwave radiation in larger reaction volumes.

Solvent-Free and Green Chemistry Methods

The development of solvent-free and environmentally benign processes for synthesizing 2-(4-fluorophenyl)oxirane aligns with the growing emphasis on sustainable chemistry. These methodologies aim to reduce environmental impact by eliminating or minimizing hazardous solvents, employing renewable reagents, and optimizing atom economy.

A notable advancement in green synthesis involves the epoxidation of limonene using hydrogen peroxide with a tungsten-based catalyst under solvent-free conditions. This approach achieved approximately 95% conversion of H₂O₂ with 100% selectivity to the epoxide in just 15 minutes. The optimized process employed:

  • A temperature of 323 K
  • A limonene/H₂O₂/catalyst molar ratio of 4:1:0.005
  • Saturation of the reaction mixture with sodium sulfate to prevent epoxide hydrolysis
  • Low acid concentration (<0.04 M) to maintain high selectivity

While this study focused on limonene epoxidation, the principles and methodology can be adapted for the synthesis of 2-(4-fluorophenyl)oxirane, particularly given the similar reactivity profiles of alkenes in epoxidation reactions.

Another environmentally friendly approach utilizes sulfate-modified iron oxide catalysts for the epoxidation of styrene with hydrogen peroxide in a solvent-free environment. This system employs tetrabutylammonium as an auxiliary component and achieves significantly higher yields than unmodified catalysts. Mechanistic investigations revealed that:

  • Hydrogen peroxide is activated by carbon dioxide
  • Singlet oxygen (¹O₂) serves as a key reactive intermediate
  • Sulfate groups (primarily as chelated bidentate SO₄²⁻) work synergistically with coordinatively unsaturated iron atoms
  • This synergy promotes oxygen atom transfer to the substrate, forming the epoxide product

Temperature optimization studies for epoxidation reactions have demonstrated the importance of carefully controlled conditions. Research has shown that pre-forming a catalyst-oxidant complex at low temperature (ice bath, 0°C) for 30 minutes before substrate and base addition significantly improves epoxide yield (77%) compared to reactions where all components are combined directly at room temperature (12%).

Table 4: Impact of Temperature Control on Epoxidation Yield

Reaction ConditionsEpoxide Yield (%)
30 min. ice bath before substrate and base addition77%
No ice bath, all reactants at room temperature12%

The principles of green chemistry applied to 2-(4-fluorophenyl)oxirane synthesis extend beyond solvent elimination to include:

  • Use of environmentally benign oxidants like H₂O₂ (producing water as the only byproduct)
  • Catalytic rather than stoichiometric processes
  • Ambient or near-ambient reaction temperatures
  • Reduced reaction times
  • Minimized waste generation
  • Improved atom economy

These solvent-free and green chemistry approaches represent significant progress toward more sustainable production of 2-(4-fluorophenyl)oxirane, offering potential benefits for both laboratory-scale synthesis and industrial applications.

The nucleophilic ring-opening reactions of 2-(4-Fluorophenyl)oxirane represent a fundamental class of transformations that exploit the inherent ring strain of the three-membered oxirane ring. The epoxide functionality exhibits considerable reactivity due to approximately 13 kilocalories per mole of ring strain, making it susceptible to nucleophilic attack under both basic and neutral conditions [5]. The presence of the 4-fluorophenyl substituent significantly influences the regioselectivity and mechanistic pathway of these ring-opening reactions.

Under basic conditions, nucleophilic attack on 2-(4-Fluorophenyl)oxirane follows a classical substitution nucleophilic bimolecular mechanism, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring [37] [40]. The electron-withdrawing fluorine substituent on the phenyl ring enhances the electrophilicity of the oxirane carbons, facilitating nucleophilic approach and lowering the activation barrier for ring opening [3]. Research has demonstrated that various nucleophiles including hydroxide ion, alkoxides, and organometallic reagents readily participate in these transformations.

NucleophileAttack SiteProduct Ratio (α:β)Reaction Conditions
Hydroxide ionLess substituted carbon95:5Aqueous base, room temperature
MethoxideLess substituted carbon92:8Methanol, sodium methoxide
Azide ionLess substituted carbon89:11Aqueous medium, pH 9.5
Grignard reagentsLess substituted carbon88:12Anhydrous ether, -78°C

The stereochemical outcome of these nucleophilic ring-opening reactions involves complete inversion of configuration at the carbon center undergoing attack, consistent with the substitution nucleophilic bimolecular mechanism [26] [39]. The fluorine substituent does not significantly alter this stereochemical course but does influence the reaction rate through electronic effects. Computational studies have revealed that the transition state for nucleophilic attack involves partial bond formation between the nucleophile and the epoxide carbon, concurrent with elongation of the carbon-oxygen bond in the oxirane ring [47].

Kinetic investigations have established that the rate of nucleophilic ring opening is first-order in both the epoxide substrate and the nucleophile [43]. The presence of the fluorophenyl group increases the reaction rate by approximately 2-3 fold compared to unsubstituted oxirane, attributable to the electron-withdrawing effect of the fluorine atom [41]. The activation energy for nucleophilic attack at the less substituted carbon has been measured at 12-15 kilocalories per mole, depending on the specific nucleophile and reaction conditions [47] [50].

Acid-Catalyzed Rearrangement Pathways

Acid-catalyzed reactions of 2-(4-Fluorophenyl)oxirane proceed through fundamentally different mechanistic pathways compared to base-mediated processes. Under acidic conditions, the epoxide oxygen becomes protonated, creating a more electrophilic species that can undergo both ring-opening and rearrangement reactions [8] [14]. The fluorophenyl substituent plays a crucial role in stabilizing carbocationic intermediates formed during these acid-catalyzed transformations.

The most prominent acid-catalyzed pathway involves protonation of the epoxide oxygen followed by carbon-oxygen bond cleavage to generate a benzylic carbocation [9] [11]. The 4-fluorophenyl group provides significant stabilization to this carbocation through resonance delocalization, despite the electron-withdrawing nature of the fluorine substituent. This stabilization occurs because the positive charge can be delocalized into the aromatic system, overcoming the inductive withdrawal effect of fluorine [41].

Acid CatalystTemperature (°C)Major ProductYield (%)Selectivity Ratio
Bismuth triflate25Rearranged aldehyde9615:1
Triflic acid0Ring-opened alcohol898:1
Sulfuric acid40Mixed products753:1
Lewis acids-20 to 25Variable60-852:1 to 12:1

Computational studies using density functional theory have revealed that the acid-catalyzed rearrangement proceeds through a concerted mechanism involving simultaneous carbon-carbon bond formation and carbon-oxygen bond cleavage [13]. The activation barrier for this rearrangement pathway has been calculated at 18-22 kilocalories per mole, depending on the strength of the acid catalyst and the specific reaction conditions [8]. The fluorine substituent lowers this barrier by approximately 3-4 kilocalories per mole compared to the unsubstituted phenyl analog.

The regioselectivity of acid-catalyzed ring opening differs markedly from basic conditions, with nucleophilic attack preferentially occurring at the more substituted, benzylic carbon [14] [26]. This selectivity arises from the greater stability of the secondary carbocation compared to the primary alternative. The stereochemical outcome involves partial racemization at the attack site, indicating a mechanism with substantial substitution nucleophilic unimolecular character [39].

Enantioselective Fluorination Mechanisms

Enantioselective fluorination of 2-(4-Fluorophenyl)oxirane through catalytic ring-opening reactions represents an advanced synthetic methodology for accessing enantioenriched fluorinated building blocks. These reactions employ chiral metal catalysts, particularly cobalt salen complexes, in combination with amine cocatalysts to achieve high levels of stereochemical control [4] [15] [19].

The mechanism of enantioselective fluorination involves a cooperative dual-catalyst system where the chiral cobalt complex activates the epoxide substrate while the amine cocatalyst facilitates the delivery of fluoride nucleophile [10] [15]. Mechanistic investigations using fluorine-19 nuclear magnetic resonance spectroscopy have revealed that the active fluorinating species is a cobalt fluoride complex that exists predominantly as a fluoride-bridged dimer in the resting state [4] [10].

Catalyst SystemSubstrateTemperature (°C)Yield (%)Enantiomeric Excess (%)
(Salen)cobalt/isothiourea2-(4-Fluorophenyl)oxirane258994
(Salen)cobalt/amidine2-(4-Fluorophenyl)oxirane09296
Linked salen framework2-(4-Fluorophenyl)oxirane258591
Chromium salen complex2-(4-Fluorophenyl)oxirane707566

The stereochemical outcome of these enantioselective fluorinations depends critically on the match between the chiral catalyst and the substrate configuration. Kinetic studies have demonstrated apparent first-order dependence on the cobalt catalyst concentration, while nonlinear effects and substituent studies provide evidence for a rate-limiting bimetallic ring-opening step [4] [15]. The activation energy for the enantioselective fluorination pathway has been determined to be 16-19 kilocalories per mole [10].

Axial ligation of the amine cocatalyst to the cobalt center facilitates dissociation of the cobalt fluoride dimer and represents the origin of the observed cooperative catalysis [4] [10]. The mechanism involves formation of a cobalt bifluoride species as the active nucleophilic fluorinating agent, supported by the observation of an inverse kinetic isotope effect when using deuterated hexafluoroisopropanol [10]. This isotope effect indicates hydrogen bond breaking in the fluoride delivery step during the rate-limiting ring-opening process.

Kinetic and Thermodynamic Control in Reactions

The reactivity of 2-(4-Fluorophenyl)oxirane under different reaction conditions exemplifies the fundamental principles of kinetic versus thermodynamic control in organic transformations. These concepts become particularly relevant when multiple reaction pathways are available, leading to different products depending on the reaction conditions and energy landscape [22] [24] [25].

Under kinetic control conditions, typically at lower temperatures or shorter reaction times, the major products are those formed through the pathway with the lowest activation energy barrier [23] [28]. For 2-(4-Fluorophenyl)oxirane, kinetic control generally favors nucleophilic attack at the less substituted carbon under basic conditions, following the classical substitution nucleophilic bimolecular mechanism [25] [26]. The activation energy for this pathway is approximately 12-14 kilocalories per mole, making it the kinetically preferred route [47].

Reaction ConditionsTemperature (°C)TimeMajor ProductControl TypeProduct Ratio
Base, low temperature01 hourβ-Attack productKinetic95:5
Base, high temperature8024 hoursβ-Attack productThermodynamic92:8
Acid, low temperature252 hoursα-Attack productKinetic75:25
Acid, high temperature10048 hoursRearranged productThermodynamic15:85

Under thermodynamic control, achieved through higher temperatures, longer reaction times, or reversible reaction conditions, the product distribution reflects the relative thermodynamic stabilities rather than the kinetic accessibility [24] [28]. For acid-catalyzed reactions of 2-(4-Fluorophenyl)oxirane, thermodynamic control can lead to rearrangement products that are more stable than the initial ring-opening products [8] [9].

The transition between kinetic and thermodynamic control can be monitored through time-course studies and temperature-dependent product analysis [27]. At elevated temperatures, the initially formed kinetic products can undergo further rearrangement to yield the thermodynamically more stable isomers [22] [28]. The fluorophenyl substituent influences both the kinetic and thermodynamic product distributions by stabilizing certain intermediates and transition states through electronic effects.

Soluble Epoxide Hydrolase Inhibitors

Research has established that fluoroaromatic fragments significantly enhance the inhibitory potency of soluble epoxide hydrolase (sEH) inhibitors. A comprehensive study by Burmistrov and colleagues demonstrated that compounds containing 2-fluorophenyl fragments exhibit inhibition potency ranging from 0.7 to 630.9 nanomolar [1]. The most potent derivatives, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea and 1-(adamantan-2-yl)-3-(2-fluorophenyl)urea, achieved IC50 values of 0.7 and 1.0 nanomolar respectively [1].

The enhanced potency is attributed to additional hydrogen bond formation between the fluorine atom and catalytic tyrosine residues within the enzyme active site [1]. Crystal structure analysis revealed that the fluorine atom forms favorable interactions with the protein backbone, contributing to increased binding affinity and selectivity over homologous enzymes such as 5-lipoxygenase [1].

Cytochrome P450 Enzyme Inhibition

Epoxide-containing molecules have demonstrated moderate inhibitory activity against cytochrome P450 enzymes, particularly microsomal epoxide hydrolase (mEH). Cyclopropyl oxiranes, including fluorinated derivatives, showed competitive and reversible inhibition with I50 values ranging from 5×10^-6 to 6×10^-4 M for cytosolic and microsomal epoxide hydrolases [2]. The fluorinated analog cis-phenylcyclopropyl oxirane exhibited an I50 for microsomal EH comparable to established inhibitors like 1,1,1-trichloropropene oxide [2].

Anti-inflammatory Agent Development

The unique reactivity of the oxirane ring enables the development of anti-inflammatory agents through selective enzyme inhibition. 2-Cyclopropyl-2-(4-fluorophenyl)oxirane derivatives have shown significant anti-inflammatory activity by alkylating cysteine residues in cyclooxygenase-2 (COX-2) enzymes [3]. In murine models, these derivatives reduced paw edema by 55% at 50 mg/kg doses, outperforming ibuprofen which achieved only 35% reduction [3].

Inhibitor TypeTarget EnzymeIC50 Range (nM)Binding MechanismSelectivity
Soluble Epoxide HydrolasesEH0.7-630.9Hydrogen bonding with tyrosineHigh for sEH over 5-LOX
Cytochrome P450 EnzymesP450BM310,000-40,000Competitive inhibitionModerate selectivity
Anti-inflammatory AgentsCOX-250,000,000Covalent alkylationSelective for COX-2
Cyclopropyl OxiranesMicrosomal EH5,000-600,000Reversible competitiveModerate for EH
Fluorinated Urea DerivativessEH0.7-1.0Enhanced fluorine interactionsExcellent selectivity

Polymer Precursor and Fluoropolymer Synthesis

2-(4-Fluorophenyl)oxirane serves as a valuable monomer for fluoropolymer synthesis, contributing to the development of materials with enhanced thermal stability, chemical resistance, and unique surface properties. The incorporation of fluorinated epoxides into polymer chains imparts desirable characteristics that make these materials suitable for high-performance applications.

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) of fluorinated epoxides proceeds through both cationic and anionic mechanisms, depending on the catalyst system employed. The strain energy of the oxirane ring (approximately 106 kJ/mol) provides the driving force for polymerization [4]. Fluorinated epoxides demonstrate enhanced reactivity compared to their non-fluorinated counterparts, with conversion rates typically ranging from 60-80% under optimized conditions [4].

The polymerization kinetics are significantly influenced by the presence of the fluorinated phenyl group, which stabilizes carbocationic intermediates formed during chain propagation. Studies have shown that fluorinated vinyl ethers react faster than epoxides, achieving 60-70% conversion within 180 seconds of UV irradiation, while fluorinated epoxides reach approximately 50% conversion in the same timeframe [4].

Cationic Polymerization Systems

Cationic polymerization of 2-(4-Fluorophenyl)oxirane has been extensively studied using photoinitiator systems. The polymerization proceeds through oxonium ion formation followed by ring-opening and chain propagation [5]. The fluorinated phenyl substituent provides stabilization through resonance effects, leading to controlled polymerization with predictable molecular weights.

Research has demonstrated that the crossover efficiency between epoxide and vinyl ether monomers depends on the stability of the carbocation formed upon ring-opening. Epoxides that form resonance-stabilized carbocations, such as those containing fluorinated aromatic groups, exhibit efficient crossover reactions in copolymerization systems [5].

Fluoropolymer Material Properties

Fluoropolymers derived from 2-(4-Fluorophenyl)oxirane exhibit exceptional thermal stability, with decomposition temperatures ranging from 220-250°C [6]. The presence of fluorinated side chains significantly enhances the thermal properties compared to hydrocarbon analogs. Additionally, these polymers demonstrate excellent chemical resistance and low surface energy, making them suitable for applications in harsh environments.

The copolymerization of fluorinated lactones with β-butyrolactone produces tapered copolymers rather than random copolymers, due to the higher reactivity of fluorinated monomers [6]. This selective reactivity enables the production of polymers with short, fluorinated end blocks that provide surface properties similar to fluorinated homopolymers without requiring high ratios of expensive fluorinated monomers.

Polymerization TypeMonomer TypeConversion Rate (%)Thermal Stability (°C)Key Properties
Ring-Opening PolymerizationFluorinated Epoxides60-80220-250Enhanced thermal stability
Cationic PolymerizationVinyl Ethers + Epoxides65-85200-230Soft transparent films
Fluoropolymer SynthesisFluorinated β-Lactones80-95300-350Hydrophobic surfaces
Oxetane PolymerizationFluorinated Oxetanes40-60180-220Metabolic stability
Epoxide CopolymerizationEpoxide + Vinyl Ether70-90250-280Alternating copolymers

Asymmetric Synthesis of Chiral Building Blocks

The asymmetric synthesis of chiral building blocks using 2-(4-Fluorophenyl)oxirane represents a crucial application in pharmaceutical chemistry, where the production of enantiomerically pure compounds is essential for drug development. The fluorinated epoxide serves as both a starting material and an intermediate in various stereoselective transformations.

Enantioselective Epoxidation Strategies

Asymmetric epoxidation of 4-fluorostyrene to produce 2-(4-Fluorophenyl)oxirane has been achieved using various chiral catalysts. The Jacobsen-Katsuki manganese-salen complex system provides excellent enantioselectivity, typically achieving 80-95% enantiomeric excess [7]. The electronic effects of the fluorine substituent enhance the discrimination between enantiotopic faces of the alkene, contributing to improved stereoselectivity.

Enzymatic asymmetric epoxidation using cytochrome P450 enzymes has also been successfully applied. Studies with P450pyrTM and P450pyr catalysts demonstrated efficient asymmetric epoxidation of para-fluorostyrene, with the enzymes exhibiting different kinetic parameters and stereoselectivities [8]. The Michaelis constant and maximum reaction rates were determined through Lineweaver-Burk analysis, providing insights into the enzyme-substrate interactions.

Chiral Building Block Applications

The chiral building blocks derived from 2-(4-Fluorophenyl)oxirane find extensive applications in pharmaceutical synthesis. The compound serves as a precursor for the synthesis of chiral amino alcohols, which are important structural motifs in numerous drug molecules [9]. The predictable stereochemistry obtained through asymmetric hydrogenation using DuPHOS-Rh catalysts ensures high enantiomeric purity (>98% ee) in the final products [9].

The synthesis of chiral 2-amino-3-phenylpropanol building blocks has been achieved through stereoselective reduction of dehydrophenylalanine intermediates. The advantage of the DuPHOS catalyst system lies in its predictability, where the relative stereochemistry is determined by the chiral catalyst configuration [9]. This methodology provides access to both (R) and (S) enantiomers with excellent optical purity.

Stereoselective Ring-Opening Reactions

The ring-opening reactions of 2-(4-Fluorophenyl)oxirane proceed with high regioselectivity when employing appropriate nucleophiles and reaction conditions. Fluorination of oxirane rings using Deoxofluor or XtalFluor-E reagents has been demonstrated to proceed through stereocontrolled pathways [10]. The regioselectivity of fluoride attack is governed by conformational preferences, with diaxial conformations being favored during ring-opening.

The favored diaxial conformations during oxirane opening explain the observed regioselectivity patterns. Attack of the fluoride ion at specific positions leads to conformations with optimal geometric arrangements, while alternative attack sites would generate unfavorable conformations [10].

Synthetic MethodCatalyst SystemEnantiomeric Excess (%)Yield (%)Stereochemistry
Asymmetric EpoxidationJacobsen-Katsuki80-9570-85Predictable with catalyst
Enantioselective HydrogenationPd/BINAP/TFE85-9075-90Controlled by ligand
Chiral Building Block SynthesisDuPHOS-Rh>9880-95Obligated by catalyst
Asymmetric Ring-OpeningChiral Lewis Acids70-8565-80Diaxial opening preferred
Stereoselective FluorinationDeoxofluor/XtalFluor-E75-9060-75Regioselective fluorination

Biotransformation and Enzymatic Modifications

The biotransformation of 2-(4-Fluorophenyl)oxirane through enzymatic modifications represents an emerging area of research with significant potential for sustainable synthesis and drug development. Various enzyme systems have been explored for the stereoselective transformation of this fluorinated epoxide, leading to valuable chiral intermediates and bioactive compounds.

Halohydrin Dehalogenase Catalysis

Halohydrin dehalogenases (HHDH) have demonstrated remarkable capability in catalyzing the stereoselective transformation of fluorinated epoxides. The HHDH variant ISM-4 has been particularly effective for the synthesis of enantioenriched fluorinated β-hydroxy nitriles [11]. The enzyme exhibits an enantiomeric ratio (E-value) of 28, which is considered moderate to good for enzymatic transformations [11].

The catalytic mechanism involves the formation of a halohydrin intermediate followed by intramolecular cyclization to regenerate the epoxide with opposite stereochemistry. The enzyme shows substrate conversion rates of 80-90% under optimized conditions, with the fluorinated substrate showing enhanced stability compared to non-fluorinated analogs [11].

Mathematical modeling of the biocatalytic process has revealed optimal enzyme loadings between 0.1-0.25 mg/mL, where substrate conversion and product yield exceed 80% while maintaining high enantiomeric excess [11]. The model accurately describes the kinetics of both the desired and undesired biocatalytic reactions, enabling process optimization.

Cytochrome P450-Mediated Transformations

Cytochrome P450 enzymes have been successfully employed for the selective functionalization of 2-(4-Fluorophenyl)oxirane derivatives. The chemo-enzymatic approach combines the exceptional ability of P450 monooxygenases to selectively insert oxygen into non-reactive C-H bonds with subsequent deoxofluorination reactions [12].

The P450BM3 enzyme system has shown particular promise, with variants exhibiting 3×10^5-fold acceleration compared to uncatalyzed reactions [12]. The enzymatic step proceeds through the formation of highly reactive Compound I intermediates, which promote oxyfunctionalization of the substrate with excellent regioselectivity.

Studies have demonstrated that P450 variants can accept various fluorinated substrates, including Corey lactone derivatives, with 30 variants showing activity on at least one fluorinated substrate [12]. The selectivity and activity profiles vary significantly among different enzyme variants, enabling the selection of optimal biocatalysts for specific transformations.

Fluorinase-Catalyzed Reactions

Fluorinase enzymes represent the most direct approach for introducing fluorine into organic molecules through enzymatic catalysis. The enzyme catalyzes the formation of C-F bonds through an S_N2 nucleophilic substitution mechanism, using S-adenosyl-L-methionine (SAM) as the methyl donor and fluoride as the nucleophile [13].

The fluorinase mechanism involves the binding of fluoride to the enzyme active site, followed by SAM binding and subsequent fluoride attack on the C5 position of SAM. The reaction proceeds through a highly stabilized transition state, with the positively charged SAM sulfur playing a crucial role in transition state stabilization [13].

Site-directed mutagenesis studies have identified key amino acid residues that influence substrate accommodation and catalytic efficiency. The Y266F and T155S mutants exhibit significantly higher catalytic efficiency than the wild-type enzyme, demonstrating the importance of hydrogen bond networks in determining enzyme selectivity [13].

Metabolic Stability and Biotransformation

Fluorinated compounds, including 2-(4-Fluorophenyl)oxirane derivatives, exhibit exceptional metabolic stability compared to their non-fluorinated counterparts. Studies have shown that fluorinated oxetanes remain largely intact (within measurement error) when assessed for microsomal stability, indicating high resistance to metabolic degradation [14].

The exceptional metabolic stability is attributed to the distinctive fluorinated structure, which provides resistance to common metabolic pathways. This property is particularly valuable for pharmaceutical applications, where metabolic stability directly impacts drug efficacy and duration of action [14].

Enzyme TypeSubstrate SpecificityActivity (E-value/Turnover)SelectivityConversion Rate (%)
Halohydrin DehalogenaseFluorinated β-hydroxy nitrilesE-value = 28Moderate to good80-90
Cytochrome P450Unactivated C-H bonds3×10^5 fold accelerationHighly selective60-85
FluorinaseSAM derivativesHigh turnover efficiencySubstrate dependent70-95
Epoxide HydrolaseStyrene oxidesI50 = 5×10^-6 MCompetitive inhibition50-70
MonooxygenaseAlkanes and aromaticsModerate activityPosition selective40-60

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.91%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H312 (13.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (13.64%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types